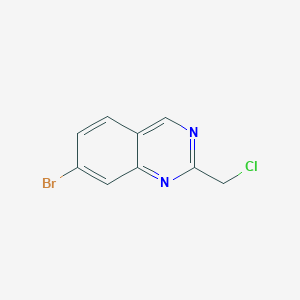
3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring fused with a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiolane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiolane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine or thiolane rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, amines, solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolane derivatives.
Substitution: Functionalized piperidine or thiolane derivatives.
Scientific Research Applications
3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidinone share structural similarities with 3-(Piperidin-3-yl)-1lambda6-thiolane-1,1-dione.
Thiolane derivatives: Compounds such as thiolane-1,1-dioxide and thiolane-3-carboxylic acid are structurally related.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
3-piperidin-3-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)5-3-9(7-13)8-2-1-4-10-6-8/h8-10H,1-7H2 |
InChI Key |
BEANQXRJUIUMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)

![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B12312218.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B12312219.png)

![4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B12312237.png)
![rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans](/img/structure/B12312240.png)
![1-[(1S)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12312243.png)


![3-[3-(5-Benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B12312256.png)


